Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
Overview
Description
XB-947 is a compound that belongs to the quinoxaline family of antitumor agents. It was initially discovered by the DuPont Corporation as an analog of the herbicide Assure® and was found to have significant antitumor activity . due to its water-insolubility, further research led to the development of more soluble analogs like XK469 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XB-947 involves several steps:
Chemical Reactions Analysis
XB-947 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common reagents used in these reactions include POCl3, K2CO3, and NaOH . Major products formed from these reactions are various quinoxaline derivatives with potential antitumor properties .
Scientific Research Applications
XB-947 has been extensively studied for its antitumor properties. It has shown significant activity against various tumor cell lines, including multi-drug resistant tumors . Its applications extend to:
Chemistry: Used as a precursor for synthesizing other quinoxaline derivatives.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
XB-947 exerts its effects primarily by inhibiting topoisomerase IIβ, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in tumor cells . The exact molecular pathways involved are still under investigation, but it is believed to selectively target topoisomerase IIβ without affecting other similar enzymes .
Comparison with Similar Compounds
XB-947 is unique due to its selective inhibition of topoisomerase IIβ. Similar compounds include:
XK469: An analog developed from XB-947 with improved solubility and pharmacokinetic properties.
Assure®: The parent herbicide compound, which lacks significant antitumor activity.
Other Quinoxaline Derivatives: Various derivatives have been synthesized and studied for their antitumor properties, but XB-947 remains unique in its specific mechanism of action.
Properties
CAS No. |
78104-71-9 |
---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3 |
InChI Key |
NPUWJNOFOGQLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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